N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Catalog No.
S12768087
CAS No.
M.F
C19H28BNO4
M. Wt
345.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramet...

Product Name

N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

IUPAC Name

N-(4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Molecular Formula

C19H28BNO4

Molecular Weight

345.2 g/mol

InChI

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)21-15-9-11-16(22)12-10-15/h5-8,15-16,22H,9-12H2,1-4H3,(H,21,23)

InChI Key

ULGNCYKSORLXIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCC(CC3)O

N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its unique structure and functional groups. Its molecular formula is C19H28BNO4C_{19}H_{28}BNO_{4}, and it has a molecular weight of 345.24 g/mol . The compound features a benzamide backbone with a hydroxycyclohexyl group and a dioxaborolane moiety, making it of interest in various chemical and pharmaceutical applications.

The chemical behavior of N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is influenced by the presence of the hydroxy and dioxaborolane groups. It can undergo several reactions typical for amides and alcohols, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Nucleophilic substitution: The dioxaborolane group can participate in nucleophilic reactions due to its electrophilic nature.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Synthesis of N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the dioxaborolane moiety: This can be achieved through the reaction of boronic acids with diols or other suitable precursors.
  • Coupling reaction: The dioxaborolane can then be coupled with a hydroxycyclohexyl derivative using standard coupling reagents (e.g., EDC/HOBt).
  • Final amide formation: The final step involves reacting the resulting compound with an appropriate amine to form the amide bond.

N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific enzymes or receptors.
  • Material science: Due to its unique structural properties that may enhance material characteristics.

Similar Compounds

N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with several similar compounds that share structural features or functional groups:

Compound NameCAS NumberMolecular FormulaUnique Features
Benzamide55-21-0C7H7NOSimple structure; basic amide
N-(4-hydroxycyclohexyl)benzamide204691-99-6C13H17NO2Hydroxy group enhances solubility
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide2756214-40-9C19H28BNO4Dioxaborolane enhances reactivity

These compounds illustrate varying degrees of complexity and potential applications in medicinal chemistry and materials science.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

345.2111385 g/mol

Monoisotopic Mass

345.2111385 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

Explore Compound Types